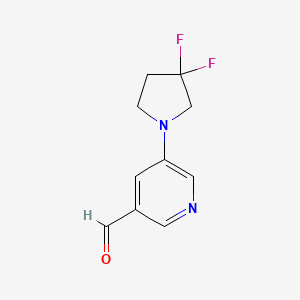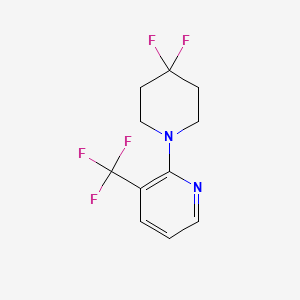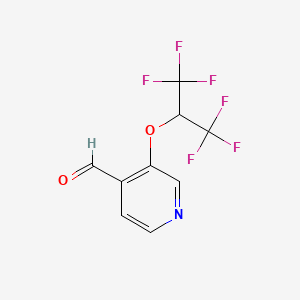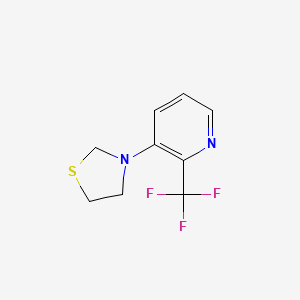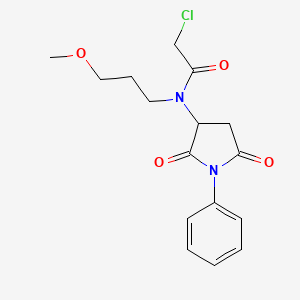
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
説明
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide (also known as CDP-choline) is a choline derivative that has been studied for its potential therapeutic benefits in neurological conditions. CDP-choline is a nootropic agent that has been used to improve cognitive performance, reduce symptoms of Alzheimer’s disease, and improve overall cognitive function. CDP-choline is also used in laboratory experiments as a tool to study the effects of cholinergic activity on neuronal function.
科学的研究の応用
Metabolism and Carcinogenicity
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide is related to chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which have been studied for their metabolism and potential carcinogenicity. A study by Coleman et al. (2000) showed that these compounds undergo complex metabolic pathways involving bioactivation to potentially carcinogenic products. This research is significant in understanding the metabolic processes and potential health risks of chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Synthesis Methods
The synthesis of related compounds, such as 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, has been explored in research by Vorona et al. (2012). They developed novel methods for preparing such compounds, which could be relevant for synthesizing derivatives of this compound (Vorona et al., 2012).
Antibacterial and Antifungal Applications
Debnath and Ganguly (2015) synthesized derivatives of acetamide compounds with potential antibacterial and antifungal properties. This research indicates the possibility of using similar compounds, like this compound, in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant and Anti-inflammatory Potential
Research by Koppireddi et al. (2013) explored the antioxidant and anti-inflammatory properties of N-aryl acetamide derivatives, which could suggest similar applications for this compound. Their findings indicated good antioxidant and anti-inflammatory activities for some of the synthesized compounds (Koppireddi et al., 2013).
特性
IUPAC Name |
2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-23-9-5-8-18(15(21)11-17)13-10-14(20)19(16(13)22)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANIZPRTKRVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1CC(=O)N(C1=O)C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)





